molecular formula C21H23ClN6O2 B15393104 (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone

Katalognummer: B15393104
Molekulargewicht: 426.9 g/mol
InChI-Schlüssel: ORRPNTJCVHDMEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a 1,2,3-triazole core substituted at position 5 with a 4-chlorophenylamino group and at position 4 with a methanone-linked 4-(2-ethoxyphenyl)piperazine moiety.

Eigenschaften

Molekularformel

C21H23ClN6O2

Molekulargewicht

426.9 g/mol

IUPAC-Name

[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H23ClN6O2/c1-2-30-18-6-4-3-5-17(18)27-11-13-28(14-12-27)21(29)19-20(25-26-24-19)23-16-9-7-15(22)8-10-16/h3-10H,2,11-14H2,1H3,(H2,23,24,25,26)

InChI-Schlüssel

ORRPNTJCVHDMEE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Biologische Aktivität

The compound (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This molecule exhibits a complex structure characterized by a triazole ring and piperazine moiety, which are known to contribute to various pharmacological effects.

Chemical Structure

The molecular formula of the compound is C21H23ClN6O2C_{21}H_{23}ClN_{6}O_{2}, with a molecular weight of approximately 400.84 g/mol. The presence of the 4-chlorophenyl and 2-ethoxyphenyl groups enhances its chemical properties, potentially increasing its pharmacological efficacy.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Research has shown that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. The biological assays typically evaluate parameters such as cytotoxicity and selectivity against specific cell lines.

Compound Biological Activity IC50 (µM)
Triazole Derivative AAntifungal5.0
Triazole Derivative BAntibacterial10.0
(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanonePotentially effective (under investigation)TBD

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly due to the presence of the triazole and piperazine moieties. Studies have indicated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity: Triazoles often inhibit enzymes critical for cellular function in pathogens.
  • Modulation of Signaling Pathways: The piperazine component may interact with neurotransmitter receptors, influencing pathways related to cell growth and survival.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related triazole derivatives. For instance, a study highlighted a triazole compound that exhibited an IC50 value of 2.03 µM against Mycobacterium tuberculosis, suggesting a promising avenue for further exploration in anti-tubercular therapy .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other known derivatives:

Compound Name Structure Features Biological Activity
4-Chloro-N-(2-(piperazin-1-yl)phenyl)benzamidePiperazine derivativeAntidepressant
1H-Triazole derivativesTriazole ringAntifungal
Ethoxyphenyl derivativesEthoxy groupAnticancer

The combination of both triazole and piperazine functionalities in this compound may lead to enhanced selectivity and potency compared to other similar compounds.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Triazole and Piperazine Motifs

a) Antimicrobial Thiazole-Triazole Hybrids (Compounds 4 and 5)
  • Structure: Compounds 4 and 5 () contain thiazole and triazole rings, with halogenated aryl groups (4-chlorophenyl or 4-fluorophenyl). Unlike the target compound, these lack the piperazine-methanone linkage.
  • Activity: Compound 4 (4-chlorophenyl variant) exhibits antimicrobial activity, suggesting halogenation enhances bioactivity.
b) Arylpiperazine Derivatives (Compounds 5 and 21)
  • Structure: Compound 5 () includes a 4-(trifluoromethyl)phenyl-piperazine linked to a pyrazole via a butanone chain. The target compound’s ethoxyphenyl group offers less steric bulk than trifluoromethyl, possibly improving solubility.
  • Synthesis : Both compounds involve coupling arylpiperazines with heterocyclic acids, though the target compound uses a triazole-carboxylic acid intermediate (similar to methods in ) .
c) Pyrazole-Chlorophenyl Hybrid ()
  • Structure: (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone replaces the triazole with a pyrazole and lacks the piperazine moiety. The absence of piperazine may limit CNS penetration compared to the target compound .

Comparative Physicochemical and Pharmacological Properties

Property Target Compound Compound 4 () Compound 5 ()
Core Structure Triazole-Piperazine-Methanone Thiazole-Triazole Pyrazole-Piperazine-Butanone
Halogenation 4-Chlorophenylamino 4-Chlorophenyl 4-Trifluoromethylphenyl
Lipophilicity (LogP)* High (ethoxyphenyl) Moderate (chlorophenyl) Very High (trifluoromethyl)
Reported Activity Not explicitly stated Antimicrobial Not disclosed

*Estimated based on substituent effects.

Implications of Substituent Variations

  • Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius may enhance hydrophobic interactions in target binding compared to fluorine, as seen in compound 4’s antimicrobial activity .
  • Ethoxy vs. Trifluoromethyl : The ethoxy group balances lipophilicity and metabolic stability, whereas trifluoromethyl (compound 5) increases resistance to oxidative metabolism but may reduce solubility .

Q & A

Basic: What are the optimal synthetic routes and challenges for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step protocols combining triazole formation, amide coupling, and piperazine functionalization. Key steps include:

  • Triazole Core Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring .
  • Piperazine Functionalization : Coupling the 2-ethoxyphenyl group to the piperazine ring via nucleophilic substitution or Buchwald-Hartwig amination .
  • Amide Bond Formation : Reacting the triazole intermediate with the activated piperazine-carboxylic acid derivative using HATU or EDC/NHS coupling reagents .
    Challenges : Low yields in coupling steps due to steric hindrance; purification via column chromatography (silica gel, gradient elution) is critical .

Basic: Which analytical techniques are most reliable for confirming structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., distinguishing 4-chlorophenyl vs. 3-chlorophenyl isomers) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ peak at m/z 438.12) .
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .
  • Purity Assessment : HPLC with UV detection (≥95% purity threshold) and thermogravimetric analysis (TGA) to assess thermal stability .

Advanced: How can structural modifications enhance target selectivity and reduce off-target effects?

Methodological Answer:

  • Triazole Modifications : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to improve binding to hydrophobic enzyme pockets. Compare IC50_{50} values in enzyme inhibition assays .
  • Piperazine Substitutions : Replace the 2-ethoxyphenyl group with bioisosteres (e.g., 2-fluorophenyl) to modulate pharmacokinetics. Use molecular docking (e.g., AutoDock Vina) to predict affinity changes .
  • In Vivo Testing : Assess modified analogs in rodent models for efficacy (e.g., tumor reduction) and toxicity (e.g., liver enzyme panels) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) .
  • Structural Reanalysis : Verify compound identity via LC-MS and 1^1H NMR if conflicting activities arise (e.g., batch-dependent impurities) .
  • Meta-Analysis : Compare data across studies using tools like Prism to identify outliers or confounding variables (e.g., serum-free vs. serum-containing media) .

Basic: What computational tools predict physicochemical properties critical for drug-likeness?

Methodological Answer:

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity (target LogP <5 for oral bioavailability) .
  • Solubility Prediction : SwissADME or QikProp to assess aqueous solubility (target >50 µM) .
  • Pharmacokinetic Modeling : GastroPlus for simulating absorption/distribution profiles .

Advanced: What experimental strategies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins; identify via LC-MS/MS .
  • Competitive Binding Assays : Measure displacement of known ligands (e.g., fluorescent ATP analogs in kinase assays) .
  • Gene Expression Profiling : RNA-seq to identify pathways modulated in treated cells (e.g., apoptosis markers like BAX/BCL-2) .

Basic: How to evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks; monitor degradation via HPLC .
  • pH Stability : Incubate in buffers (pH 1–10) and analyze by LC-MS for hydrolytic byproducts (e.g., cleavage of the amide bond) .

Advanced: What strategies assess synergistic effects with existing chemotherapeutics?

Methodological Answer:

  • Combination Index (CI) : Use CompuSyn software to calculate CI values from dose-response curves (CI <1 indicates synergy) .
  • In Vivo Synergy Models : Co-administer with cisplatin or doxorubicin in xenograft models; measure tumor volume and survival rates .

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